5-Nitroindazole

Neuroscience Parkinson's Disease MAO-B Inhibition

5-Nitroindazole (5-NI) is distinguished from its positional isomers by the nitro group at the 5-position, conferring potent human MAO-B inhibition (IC50=0.99 µM) ideal for Parkinson's disease models. Its unique electrochemical behavior supports nitration studies yielding 3,5- and 2,5-dinitroindazole. Weak NOS inhibition makes it an effective negative control. Procure only the 5-isomer to ensure experimental validity.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 5401-94-5
Cat. No. B105863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroindazole
CAS5401-94-5
Synonyms5-Nitro-1H-benzopyrazole;  5-Nitro-1H-indazole;  NSC 5032
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=NN2
InChIInChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)
InChIKeyWSGURAYTCUVDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroindazole (CAS 5401-94-5): A Regiospecific Nitro-Substituted Indazole with Distinct Biological and Electrochemical Properties


5-Nitroindazole (5-NI) is a 5-nitro-substituted bicyclic heteroaromatic compound belonging to the indazole class . It is distinguished from its positional isomers (e.g., 6-nitroindazole, 7-nitroindazole) and unsubstituted indazole by the presence of an electron-withdrawing nitro group at the 5-position of the indazole ring . This specific regiochemistry fundamentally alters its electronic distribution, reduction potential, and biological target engagement [1]. The compound is a key intermediate in pharmaceutical synthesis and a valuable research tool in neuroscience and parasitology [2].

Why 5-Nitroindazole Cannot Be Substituted by Other Nitroindazole Isomers or Unsubstituted Indazole in Research and Synthesis


The simple substitution of one nitroindazole isomer for another (e.g., using 6-nitroindazole or 7-nitroindazole in place of 5-nitroindazole) is not scientifically valid due to profound differences in biological activity, electronic properties, and chemical reactivity. As demonstrated in comparative studies, the position of the nitro group dictates the compound's ability to inhibit specific enzyme isoforms, its redox behavior, and its interaction with biological targets [1]. For instance, 5-nitroindazole exhibits markedly different potency as a monoamine oxidase B (MAO-B) inhibitor and as a nitric oxide synthase (NOS) inhibitor compared to its 6- and 7-substituted analogs [1][2]. Furthermore, electrochemical studies reveal that 5-nitroindazole possesses a distinct reduction potential and a unique propensity to form dimers, a property not shared across all isomers . Therefore, any procurement decision must be based on the specific, quantitative performance of the 5-nitroindazole isomer.

Quantitative Differentiation of 5-Nitroindazole (CAS 5401-94-5): A Comparative Evidence Guide for Scientific Selection


5-Nitroindazole as a Superior Inhibitor of Human Monoamine Oxidase B (MAO-B) Compared to 6- and 7-Nitroindazole

5-Nitroindazole demonstrates significantly higher potency as an inhibitor of human monoamine oxidase B (MAO-B) compared to its positional isomers. In a comparative study, 5-nitroindazole exhibited an IC50 value of 0.99 µM and a Ki of 0.102 µM, making it a more effective inhibitor than both 6-nitroindazole (IC50=2.5 µM) and 7-nitroindazole (IC50=27.8 µM) [1]. The oxidation of the neurotoxin MPTP by human MAO-B was assessed using HPLC to quantify the formation of the toxic metabolites MPDP(+) and MPP(+). 5-Nitroindazole was more active in reducing the levels of these neurotoxic pyridinium cations than 7-nitroindazole [1].

Neuroscience Parkinson's Disease MAO-B Inhibition

Quantitative Comparison of Nitric Oxide Synthase (NOS) Inhibition: 5-Nitroindazole as a Weak NOS Inhibitor vs. Potent 7-Nitroindazole

In a direct comparative study of nitric oxide synthase (NOS) inhibition, 5-nitroindazole was found to be a relatively weak inhibitor of both constitutive (bovine brain) and inducible (murine macrophage) NOS isoforms. Against the constitutive NOS, 5-nitroindazole exhibited an IC50 of 1.15 mM, which is approximately 460-fold less potent than 7-nitroindazole (IC50=2.5 µM) and 29-fold less potent than 6-nitroindazole (IC50=40 µM) [1]. Against the inducible NOS isoform from murine macrophages, 5-nitroindazole had an IC50 of 240 µM, compared to 56 µM for 6-nitroindazole and 20 µM for 7-nitroindazole [1]. Importantly, none of the indazoles inhibited the cytochrome c reductase activity of either isoform at concentrations up to 1000-fold higher than their IC50 values, indicating a specific, heme-targeted mechanism [1].

Nitric Oxide Signaling NOS Inhibition Isoform Selectivity

Electrochemical Behavior and Dimerization Propensity of 5-Nitroindazole

Comparative cyclic voltammetry (CV) and electron spin resonance (ESR) studies have characterized the distinct electrochemical behavior of 5-nitroindazole. 5-Nitroindazole and its 1-alkyl derivatives are capable of undergoing one-electron reduction to form a nitro-anion radical, which can subsequently undergo a dimerization process . This dimerization is a characteristic feature of N-1H nitroindazoles like 5-nitroindazole and 6-nitroindazole [1]. In contrast, N-2-alkylated nitroindazoles and other positional isomers like 4- and 7-nitroindazoles do not exhibit this same dimerization behavior [1]. The electrochemical studies confirmed that the nitro-anion radical is generated via a one-electron process at physiological pH for 5-nitroindazole derivatives [2].

Electrochemistry Redox Chemistry Cyclic Voltammetry

High Purity Specifications for Reproducible Research and Synthesis

Reputable vendors of 5-nitroindazole for research purposes specify a high minimum purity standard. The compound is offered with a purity of ≥99.0% as determined by HPLC area % . This high-purity specification is crucial for ensuring consistent and reproducible results in both biological assays and chemical syntheses. The material is further characterized by a melting point of 204-208 °C, a carbon content of 51.0-52.0%, and a nitrogen content of 25.5-26.0%, with an infrared spectrum that conforms to the expected structure . Alternative suppliers offer the compound at purities of >98.0% (GC) [1].

Analytical Chemistry Purity Quality Control

Primary Research and Industrial Applications for 5-Nitroindazole (CAS 5401-94-5) Driven by Comparative Data


Neuroscience Research: Parkinson's Disease Models and MAO-B Inhibition Studies

Based on its superior potency as a human MAO-B inhibitor (IC50=0.99 µM) compared to 6- and 7-nitroindazole, 5-nitroindazole is the compound of choice for in vitro and ex vivo studies investigating the role of MAO-B in MPTP-induced neurotoxicity and Parkinson's disease models [1]. Its ability to inhibit the formation of neurotoxic pyridinium cations makes it a valuable tool for validating target engagement in neuroprotection research [1].

Chemical Synthesis: Building Block for Complex Heterocycles and APIs

5-Nitroindazole serves as a versatile intermediate in organic synthesis [1]. Its well-characterized chemistry, including its ability to undergo further nitration to yield 3,5-dintroindazole and 2,5-dinitroindazole, and its participation in reactions such as the synthesis of thiazolidine derivatives, makes it a reliable building block for constructing more complex molecules . The availability of a high-purity (≥99%) form ensures predictable reactivity and cleaner reaction outcomes .

Nitric Oxide Synthase Research: Use as a Control or Weak NOS Inhibitor

Given its relatively weak inhibition of constitutive NOS (IC50=1.15 mM) compared to the potent 7-nitroindazole, 5-nitroindazole is an ideal 'negative control' or 'weak inhibitor' tool compound for researchers investigating the nitric oxide pathway [1]. This allows for the differentiation between NOS-specific effects and off-target effects in cellular or biochemical assays [1].

Electrochemical and Redox Chemistry Studies

The unique electrochemical behavior of 5-nitroindazole, including its one-electron reduction to a nitro-anion radical and its propensity to dimerize, makes it a model compound for studying the redox chemistry of nitroaromatic heterocycles [1]. It is particularly useful in studies aimed at understanding the relationship between electronic distribution, substitution pattern, and redox potential in indazole systems [1].

Technical Documentation Hub

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